molecular formula C13H17NO2 B1671273 Encyprate CAS No. 2521-01-9

Encyprate

Cat. No.: B1671273
CAS No.: 2521-01-9
M. Wt: 219.28 g/mol
InChI Key: OGXBVBBMMWSZJO-UHFFFAOYSA-N
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Description

Encyprate (CAS 2521-01-9), also known as ethyl N-benzyl-N-cyclopropylcarbamate, is an organic carbamate compound characterized by a benzyl group, a cyclopropyl substituent, and an ethyl ester moiety. Its chemical formula is C₁₃H₁₇NO₂, and it exists as a colorless to pale yellow liquid or solid depending on purity and environmental conditions . The compound’s unique structure enables interactions with biological systems, making it a candidate for pharmaceutical applications, particularly in drug design due to its carbamate functional group and stereochemical flexibility. This compound’s stability, solubility, and reactivity are influenced by substituent effects and environmental factors such as pH and temperature .

Properties

CAS No.

2521-01-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl N-benzyl-N-cyclopropylcarbamate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)14(12-8-9-12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

OGXBVBBMMWSZJO-UHFFFAOYSA-N

SMILES

CCOC(=O)N(CC1=CC=CC=C1)C2CC2

Canonical SMILES

CCOC(=O)N(CC1=CC=CC=C1)C2CC2

Appearance

Solid powder

Other CAS No.

2521-01-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Encyprate;  NSC43799;  NSC 43799;  NSC-43799

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Encyprate can be synthesized through the reaction of cyclopropylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: Encyprate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Encyprate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of encyprate involves its interaction with specific molecular targets, leading to various biological effects. The compound is known to inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Encyprate and Analogous Carbamates
Compound CAS Number Structure Key Substituents Pharmacological Relevance Stability Challenges
This compound 2521-01-9 Ethyl N-benzyl-N-cyclopropylcarbamate Benzyl, Cyclopropyl Drug design, CNS targets Hydrolysis sensitivity
Felbamate 25451-15-4 2-Phenyl-1,3-propanediol dicarbamate Phenyl, Propanediol Anticonvulsant Risk of aplastic anemia
Tolserine 65847-85-0 N-Benzyl-N-methylcarbamate Benzyl, Methyl Muscle relaxant Low oral bioavailability

Key Findings :

  • Functional Trade-offs : Unlike Tolserine (a muscle relaxant), this compound lacks clinical validation but shows broader reactivity in preclinical studies due to its dual N-substituents .
  • Synthetic Accessibility : this compound’s synthesis requires precise control of cyclopropane ring formation, unlike Felbamate’s simpler dicarbamate synthesis .

Comparison with Functionally Similar Compounds

Table 2: Functional Equivalents in Drug Development
Compound Primary Use Mechanism of Action Advantages Over this compound Limitations vs. This compound
Rivastigmine Alzheimer’s disease Acetylcholinesterase inhibition Clinically proven efficacy Shorter half-life
Diazepam Anxiety, seizures GABA receptor modulation Rapid onset High addiction potential
This compound Preclinical CNS research Undefined (exploratory) Novel scaffold for optimization Lack of in vivo data

Research Insights :

  • Mechanistic Novelty: this compound’s carbamate group allows reversible enzyme inhibition, similar to Rivastigmine, but its cyclopropyl moiety may reduce off-target effects observed in benzodiazepines like Diazepam .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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